molecular formula C13H18N2 B13338151 6-Methyl-2-neopentyl-1H-benzo[d]imidazole

6-Methyl-2-neopentyl-1H-benzo[d]imidazole

Cat. No.: B13338151
M. Wt: 202.30 g/mol
InChI Key: COFAJWZMVCAAEE-UHFFFAOYSA-N
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Description

6-Methyl-2-neopentyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 6th position and a neopentyl group at the 2nd position on the benzo[d]imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-neopentyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction. Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2-neopentyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-neopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-neopentyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and neopentyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-6-methyl-1H-benzimidazole

InChI

InChI=1S/C13H18N2/c1-9-5-6-10-11(7-9)15-12(14-10)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

COFAJWZMVCAAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(C)(C)C

Origin of Product

United States

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